molecular formula C15H16N2O2 B5405058 4-isopropoxy-N-4-pyridinylbenzamide

4-isopropoxy-N-4-pyridinylbenzamide

Cat. No.: B5405058
M. Wt: 256.30 g/mol
InChI Key: BEWPHTFKNZATSJ-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-4-pyridinylbenzamide is a benzamide derivative characterized by an isopropoxy substituent at the para-position of the benzamide core and a pyridinyl group attached to the amide nitrogen. These compounds are typically synthesized for pharmacological research, targeting receptors such as sigma (σ) or dopamine receptors due to their benzamide backbone and substituted aryl/heteroaryl groups .

Properties

IUPAC Name

4-propan-2-yloxy-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-12(4-6-14)15(18)17-13-7-9-16-10-8-13/h3-11H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWPHTFKNZATSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between 4-isopropoxy-N-4-pyridinylbenzamide analogs and related benzamide derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Targets
4-Isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide 880563-99-5 C₂₂H₂₇N₃O₃ 381.47 Isopropoxy (C₃H₇O), 4-methylpiperazinylcarbonyl Sigma receptors, kinases
4-Isobutoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 876362-79-7 C₂₄H₃₀N₂O₃ 394.51 Isobutoxy (C₄H₉O), 4-methylpiperidinylcarbonyl Sigma receptors, ion channels
BD 1008 N/A C₁₅H₂₁Cl₂N₃·2HBr 544.08 (dihydrobromide salt) 3,4-Dichlorophenyl, pyrrolidinyl Sigma-1 receptors
BD 1047 N/A C₁₃H₁₈Cl₂N₂·2HBr 454.96 (dihydrobromide salt) 3,4-Dichlorophenyl, dimethylamino Sigma-2 receptors

Key Observations

The piperazinyl moiety (N₃-containing) in introduces a tertiary amine, improving solubility via protonation at physiological pH compared to the piperidinyl group (N₂-containing) in .

Pharmacological Target Selectivity

  • Benzamide derivatives with dichlorophenyl groups (e.g., BD 1008 and BD 1047) exhibit high affinity for sigma receptors due to halogen-mediated hydrophobic interactions with receptor pockets .
  • The pyridinyl and piperazinyl/piperidinyl groups in the and compounds may shift selectivity toward kinase or ion channel targets, as seen in analogs like AC 927 (N-phenethylpiperidine oxalate) .

Research Findings and Implications

  • Sigma Receptor Binding: Compounds like BD 1008 and BD 1047 demonstrate sub-nanomolar affinity for sigma-1 and sigma-2 receptors, respectively. The absence of halogen substituents in the and analogs suggests lower sigma receptor affinity but possible activity at other targets .
  • Synthetic Accessibility : The commercial availability of and compounds (via supplier listings) indicates their utility as intermediates for further derivatization in drug discovery .

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